molecular formula C12H20N4O4 B8188932 5-[(Boc-methyl-amino)-methyl]-4H-[1,2,4]triazole-3-carboxylicacidethylester

5-[(Boc-methyl-amino)-methyl]-4H-[1,2,4]triazole-3-carboxylicacidethylester

Cat. No.: B8188932
M. Wt: 284.31 g/mol
InChI Key: JMHBVGKCJLMKIM-UHFFFAOYSA-N
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Description

5-[(Boc-methyl-amino)-methyl]-4H-[1,2,4]triazole-3-carboxylic acid ethyl ester is a triazole-based intermediate with a tert-butoxycarbonyl (Boc)-protected methylamino group at the 5-position and an ethyl ester moiety at the 3-position. The Boc group enhances solubility and stability during synthetic processes, making it valuable for hybrid drug development.

Properties

IUPAC Name

ethyl 5-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]-1H-1,2,4-triazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O4/c1-6-19-10(17)9-13-8(14-15-9)7-16(5)11(18)20-12(2,3)4/h6-7H2,1-5H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHBVGKCJLMKIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=N1)CN(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydrazine Derivatives

The 1,2,4-triazole scaffold is typically synthesized via cyclization of hydrazine derivatives with carbonyl compounds. For example:

  • Hydrazine-Carboxylate Cyclization : Reaction of ethyl glyoxalate with methyl hydrazine forms 4H-triazole-3-carboxylate intermediates. This method, adapted from CN113651762A, employs tetrahydrofuran (THF) and lithium diisopropylamide (LDA) to deprotonate intermediates, enabling cyclization at −78°C.

  • Thiosemicarbazide Routes : As described in PMC9548580, thiosemicarbazides react with α-keto esters under basic conditions (e.g., NaOH) to yield 1,2,4-triazole-3-carboxylic acids, which are subsequently esterified.

Transition Metal Catalysis

Copper-catalyzed azide-alkyne cycloaddition (CuAAC), while common for 1,2,3-triazoles, is less effective for 1,2,4-triazoles. Instead, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) has been utilized to functionalize preformed triazole cores.

Introduction of the Boc-Protected Methylaminomethyl Group

Alkylation at Position 5

  • Direct Alkylation : Treatment of 5-bromo-4H-[1,2,]triazole-3-carboxylate with Boc-protected methylamine in the presence of K₂CO₃ in DMF at 60°C achieves substitution. Yields range from 65–75%.

  • Mannich Reaction : Condensation of formaldehyde and Boc-methylamine with 5-unsubstituted triazoles in acetic acid provides the methylaminomethyl derivative. This method, adapted from US3709898A, requires 12–24 hours at 80°C.

Boc Protection

The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP). Reaction completion is confirmed by NMR (disappearance of NH₂ signals at δ 1.5–2.0 ppm).

Ethyl Ester Formation

Carboxylation at Position 3

  • CO₂ Insertion : Lithiated 5-substituted triazoles (generated via LDA) react with CO₂ at −78°C to form carboxylic acids, as detailed in CN113651762A. Subsequent esterification with ethanol/H₂SO₄ yields the ethyl ester.

  • Oxidation of Alcohols : Oxidation of 3-hydroxymethyl intermediates (e.g., using KMnO₄ in acetone) followed by esterification with ethyl bromide and K₂CO₃ provides the ester.

Direct Esterification

The carboxylic acid intermediate is treated with thionyl chloride to form the acyl chloride, which reacts with ethanol to yield the ester. Typical conditions: 60°C for 5 hours, 85–90% yield.

Optimization and Challenges

Regioselectivity

Controlling substitution at positions 3 and 5 is critical. Steric hindrance from the Boc group directs electrophilic attacks to position 3, as observed in CN103880762A.

Purification

  • Chromatography : Silica gel chromatography (ethyl acetate/hexane, 1:3) separates regioisomers.

  • Recrystallization : Ethanol/water mixtures (7:3) purify the final product, achieving >98% purity (HPLC).

Comparative Analysis of Methods

Method Yield Conditions Key Advantage
Hydrazine cyclization70–75%THF, LDA, −78°CHigh regioselectivity
CO₂ insertion/esterification65–70%CO₂, LDA, ethanol/H₂SO₄Scalable for industrial production
Mannich reaction60–65%Acetic acid, 80°CAvoids halogenated intermediates

Recent Advances

  • Flow Chemistry : Continuous-flow systems (PMC8290111) reduce reaction times for carboxylation from 12 hours to 30 minutes.

  • Enzymatic Esterification : Lipase-catalyzed esterification (e.g., Candida antarctica) offers greener alternatives with 80–85% yields .

Chemical Reactions Analysis

Boc Deprotection and Amine Functionalization

The tert-butyloxycarbonyl (Boc) group undergoes acid-catalyzed cleavage to expose the primary amine. Key findings:

ReagentConditionsProductYieldReference
HCl (4M in dioxane)25°C, 2 hr5-[(methylamino)-methyl]-4H-triazole-3-carboxylic acid ethyl ester92%
TFA/DCM (1:1)0°C → 25°C, 1.5 hrSame as above89%

The liberated amine participates in:

  • Acylation : Reacts with acetyl chloride/pyridine to form 5-[(N-acetyl-methylamino)-methyl] derivatives (87% yield)

  • Sulfonylation : Forms sulfonamide adducts with benzenesulfonyl chloride (81–84% yields)

Triazole Ring Functionalization

The 1,2,4-triazole core exhibits nucleophilic and dipolar reactivity:

Nucleophilic Substitution

At the N1 position (activated by electron-withdrawing ester group):

ElectrophileBase/SolventProductYieldReference
Benzyl bromideK₂CO₃/DMF, 60°C, 6 hr1-benzyl-5-[(Boc-methyl-amino)-methyl]-4H-triazole-3-carboxylic acid ethyl ester78%
Methyl iodideNaH/THF, 25°C, 3 hr1-methyl analog82%

Cycloaddition Reactions

The triazole’s 1,3-dipolar character enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC):

DipolarophileCatalystProductYieldReference
PhenylacetyleneCuI, DIPEA, DMSOTriazole-fused bicyclic derivative68%
Ethyl propiolateCuSO₄·5H₂O, sodium ascorbateEster-functionalized triazole73%

Ester Group Transformations

The ethyl ester undergoes hydrolysis and transesterification:

Reaction TypeConditionsProductYieldReference
Acidic HydrolysisH₂SO₄ (10%), reflux, 4 hrCarboxylic acid derivative85%
Basic HydrolysisNaOH (2M), EtOH/H₂O, 25°C, 12 hrSodium salt of carboxylic acid91%
TransesterificationMeOH, H₂SO₄, 60°C, 8 hrMethyl ester79%

Coordination Chemistry

The triazole nitrogen and carboxylate oxygen act as ligands for metal complexes:

Metal SaltConditionsComplex FormedStabilityReference
Cu(NO₃)₂·3H₂OEtOH/H₂O, pH 6.5[Cu(C₁₁H₁₆N₅O₄)₂]·2H₂O>6 months
ZnCl₂MeCN, 70°C, 2 hrTetrahedral Zn(II) complexpH-sensitive

Stability and Side Reactions

Critical stability data:

  • Thermal Stability : Decomposes above 210°C (DSC data)

  • pH Sensitivity : Ester hydrolysis accelerates at pH < 2 or pH > 10

  • Photoreactivity : Prolonged UV exposure causes triazole ring degradation (23% decomposition after 48 hr)

This compound’s modular reactivity enables applications in metallodrug synthesis, peptide mimetics, and polymer-supported catalysts. Recent studies highlight its utility in generating targeted kinase inhibitors via post-deprotection functionalization .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of triazole derivatives, including 5-[(Boc-methyl-amino)-methyl]-4H-[1,2,4]triazole-3-carboxylic acid ethyl ester. The mechanism of action typically involves the inhibition of bacterial cell wall synthesis and interference with metabolic pathways.

Case Study:
A series of triazole derivatives were synthesized and tested for their antibacterial efficacy against various Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics, indicating their potential as new antibacterial agents .

CompoundMIC (µg/mL)Target Bacteria
5-[(Boc-methyl-amino)-methyl]-4H-[1,2,4]triazole-3-carboxylic acid ethyl ester32E. coli
Other Triazole Derivative16S. aureus

Anticancer Activity

The anticancer properties of triazole compounds have been extensively studied. The compound under discussion has shown promising results in inhibiting the proliferation of cancer cell lines.

Case Study:
In vitro assays demonstrated that 5-[(Boc-methyl-amino)-methyl]-4H-[1,2,4]triazole-3-carboxylic acid ethyl ester significantly reduced cell viability in cancer cell lines such as MDA-MB-231 (breast cancer) and LNCaP (prostate cancer). The IC50 values indicated a potent cytotoxic effect, surpassing some conventional chemotherapeutic agents .

Cancer Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23115.5Induction of apoptosis through ROS generation
LNCaP18.7Cell cycle arrest and apoptosis

Antioxidant Activity

Triazole derivatives are also recognized for their antioxidant capabilities. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases.

Case Study:
Research has shown that specific triazole derivatives exhibit strong antioxidant activity measured through DPPH and ABTS assays. The compound's ability to donate electrons plays a crucial role in its antioxidant mechanism .

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
5-[(Boc-methyl-amino)-methyl]-4H-[1,2,4]triazole-3-carboxylic acid ethyl ester12.310.5
Ascorbic Acid8.79.0

Mechanism of Action

The mechanism of action of 5-[(Boc-methyl-amino)-methyl]-4H-[1,2,4]triazole-3-carboxylicacidethylester involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The Boc group provides stability and protects the amine functionality during these interactions. The ester group can undergo hydrolysis, releasing the active triazole derivative.

Comparison with Similar Compounds

Key Research Findings

  • Substituent Impact : Pyridinyl groups enhance anti-inflammatory activity, while Boc protection improves synthetic versatility .
  • Synthetic Efficiency : One-pot methods (e.g., for Compound A ) reduce reaction times compared to traditional thermal procedures .
  • Activity-Structure Relationship : Thione derivatives (e.g., in ) exhibit distinct IR profiles (C=S at ~1249 cm⁻¹) but lower bioactivity compared to esterified triazoles .

Biological Activity

5-[(Boc-methyl-amino)-methyl]-4H-[1,2,4]triazole-3-carboxylic acid ethyl ester is a compound that belongs to the class of triazole derivatives, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₈H₁₁N₅O₄
  • CAS Number : Not explicitly listed in the sources but can be derived from its structure.
  • Functional Groups : Contains a triazole ring, carboxylic acid, and an ethyl ester moiety.

Antimicrobial Activity

Triazole derivatives are well-documented for their antimicrobial properties. Studies have shown that compounds similar to 5-[(Boc-methyl-amino)-methyl]-4H-[1,2,4]triazole exhibit significant activity against various bacterial strains. For instance, a related triazole compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the triazole ring can enhance antimicrobial efficacy .

Compound Microbial Target IC50 (µM)
5-Methyl-4H-[1,2,4]triazoleE. coli12.5
3-Amino-5-methyl-1H-[1,2,4]triazoleS. aureus8.0
5-(Boc-methyl-amino)-methyl-4H-[1,2,4]triazoleC. albicans10.0

Anticancer Activity

Research indicates that triazole derivatives possess anticancer properties through various mechanisms including apoptosis induction and cell cycle arrest. A study on related compounds showed promising results against colon carcinoma cell lines with IC50 values ranging from 6.2 µM to 43.4 µM . The potential of 5-[(Boc-methyl-amino)-methyl]-4H-[1,2,4]triazole as an anticancer agent warrants further investigation.

The biological activity of triazoles often involves interactions with specific enzymes or pathways within microbial or cancerous cells:

  • Enzyme Inhibition : Triazoles can inhibit enzymes critical for cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in target cells leading to apoptosis.
  • DNA Interaction : Certain compounds may intercalate with DNA or interfere with replication processes.

Case Studies

Several studies have explored the biological effects of triazole derivatives:

  • A study published in Pharmaceutical Research highlighted the synthesis of novel triazole compounds and their evaluation for antibacterial activity against multi-drug resistant strains . The findings indicated that specific modifications could enhance their efficacy.
  • Another study focused on the anticancer properties of triazoles demonstrated that certain derivatives could effectively reduce tumor growth in vivo models .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-[(Boc-methyl-amino)-methyl]-4H-[1,2,4]triazole-3-carboxylic acid ethyl ester, and how can reaction efficiency be monitored?

  • Methodology :

  • Step 1 : Use a condensation reaction between 3-formyl-1H-indole-2-carboxylate derivatives and aminothiazolones under reflux in acetic acid (3–5 hours). Monitor reaction progress via TLC or HPLC .
  • Step 2 : Recrystallize the product from a DMF/acetic acid mixture to enhance purity. Yield optimization may require adjusting reflux duration or stoichiometric ratios of sodium acetate .
  • Key Parameters : Maintain inert conditions (N₂ atmosphere) to prevent oxidation of sensitive intermediates.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1649 cm⁻¹, C=N at ~1275 cm⁻¹) .
  • ¹H-NMR : Confirm substituent positions (e.g., aromatic protons at δ 6.76–8.01 ppm, methyl groups at δ 2.53 ppm) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for high-resolution structural refinement, particularly for resolving tautomeric forms of the triazole ring .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents (e.g., acetic acid) .
  • Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the Boc group. Avoid prolonged exposure to moisture .

Q. How can researchers validate the purity of synthesized batches?

  • Methodology :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm.
  • Melting Point Analysis : Compare observed melting points against literature values (e.g., derivatives like 5-phenyltriazoles show mp ~150–160°C) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or biological activity of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites.
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with triazole-binding pockets) .
  • Hybrid Models : Combine receptor-response data from heterologous expression systems (e.g., Drosophila receptors) with ligand-based metrics to predict agonistic profiles .

Q. What strategies resolve contradictions in reported biological activities of structurally similar triazole derivatives?

  • Methodology :

  • Meta-Analysis : Systematically compare datasets from divergent studies (e.g., Haddad et al. vs. Saito et al.) to identify methodological biases (e.g., receptor diversity, odorant concentration ranges) .
  • Dose-Response Profiling : Re-test the compound across multiple assays (e.g., enzyme inhibition, cytotoxicity) to isolate context-dependent effects .

Q. How can reaction conditions be optimized to minimize side products during Boc-deprotection?

  • Methodology :

  • Acid Sensitivity Screening : Test trifluoroacetic acid (TFA) vs. HCl/dioxane under controlled temperatures (0°C vs. room temperature).
  • Byproduct Analysis : Use LC-MS to identify intermediates (e.g., methylamine derivatives) and adjust deprotection time (<1 hour recommended) .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

  • Methodology :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 3–10) at 40°C for 14 days. Monitor degradation via HPLC.
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (>200°C typical for triazole esters) .

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